N-(2-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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Overview
Description
N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE is a synthetic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazinoindole core.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazinoindole core or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenylethyl group or the triazinoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides may be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE would depend on its specific biological target. Generally, triazinoindole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)-2-(2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- N-(2-Phenylethyl)-2-(2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H17N5OS/c25-16(20-11-10-13-6-2-1-3-7-13)12-26-19-22-18-17(23-24-19)14-8-4-5-9-15(14)21-18/h1-9H,10-12H2,(H,20,25)(H,21,22,24) |
InChI Key |
NRIOQSRLQGNVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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